Cas no 83482-59-1 (3-Pyridinecarboxylic acid, 2,6-dimethyl-, 7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-yl ester (9CI))
83482-59-1 structure
Product Name:3-Pyridinecarboxylic acid, 2,6-dimethyl-, 7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-yl ester (9CI)
CAS-Nr.:83482-59-1
MF:C25H26N2O6
MW:450.484692998659
CID:729470
Update Time:2024-03-01
3-Pyridinecarboxylic acid, 2,6-dimethyl-, 7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-yl ester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 3-Pyridinecarboxylicacid, 2,6-dimethyl-,7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-ylester (9CI)
- 3-Pyridinecarboxylicacid, 2,6-dimethyl-,7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-ylester
- 3-Pyridinecarboxylic acid, 2,6-dimethyl-, 7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-yl ester (9CI)
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- Inchi: 1S/C25H26N2O6/c1-13-4-5-17(14(2)26-13)25(30)33-16-8-15-6-7-27(3)23(15)19(9-16)18-10-21-22(32-12-31-21)11-20(18)24(28)29/h4-5,8,10-11,16,19,23H,6-7,9,12H2,1-3H3,(H,28,29)
- InChI-Schlüssel: BGPMTWQOWOKVCL-UHFFFAOYSA-N
- Lächelt: C1(C)=NC(C)=CC=C1C(OC1CC(C2=C(C(O)=O)C=C3OCOC3=C2)C2C(=C1)CCN2C)=O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 33
- XLogP3: 0.981
3-Pyridinecarboxylic acid, 2,6-dimethyl-, 7-(6-carboxy-1,3-benzodioxol-5-yl)-2,3,5,6,7,7a-hexahydro-1-methyl-1H-indol-5-yl ester (9CI) Verwandte Literatur
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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